S07662 -

S07662

Catalog Number: EVT-280652
CAS Number:
Molecular Formula: C16H16N2O2S
Molecular Weight: 300.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
S07662 is an inverse agonist of the constitutive androstane receptor (CAR).

1-(2-Methyl-1-benzofuran-3-yl)-2-(2-methyl-5-(4-benzylamine)-3-thienyl)) perfluorocyclopentene

  • Compound Description: This compound is a photochromic diarylethene. [] It undergoes a ring-opening reaction upon UV irradiation, resulting in a color change in both solution and PMMA amorphous films. []

1-(2-Methyl-1-benzofuran-3-yl)-2-(2-methyl-5-(4-benzylazide)-3-thienyl)perfluorocyclopentene

  • Compound Description: Similar to the previous compound, this diarylethene also exhibits photochromic behavior in solution, accompanied by a decrease in fluorescence intensity upon UV irradiation. []

1-(2-ethyl-1-benzofuran-3-yl)-2-[2-methyl-1-benzothiophene-3-yl]perfluorocyclopentene

  • Compound Description: This unsymmetrical diarylethene displays reversible photochromism in both solution and PMMA film, undergoing cyclization and cycloreversion reactions upon alternating UV and visible light irradiation. []

1-(2-methyl-5-chlorine-3-thienyl)-2-(2-ethyl-benzofuran-3-yl) perfluorocyclopentene

  • Compound Description: This unsymmetrical photochromic diarylethene exhibits reversible photochromism in solution and PMMA amorphous films, changing from colorless to red upon UV light irradiation and demonstrating optical storage capabilities. []

bis(2-methyl-1-benzofuran-3-yl)perfluorocyclopentene and bis(2-butyl-1-benzofuran-3-yl)perfluorocyclopentene

  • Compound Description: These photochromic diarylethene derivatives feature two benzofuran heteroaryl groups attached to a perfluorocyclopentene core. They exhibit photochromic reactivity even in the single-crystalline phase. []
Source and Classification

S07662 is classified within a category of compounds that interact with nuclear receptors, specifically targeting the constitutive androstane receptor. Its development is part of broader research efforts aimed at understanding and manipulating nuclear receptor pathways for therapeutic benefits. The compound has been synthesized and characterized through various research initiatives, including studies focused on structure-activity relationships and molecular modifications to enhance its potency and selectivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of S07662 involves several key steps that leverage established organic chemistry techniques. The compound's synthesis typically begins with the construction of its core structure, which includes a benzofuran moiety linked to a thiophenyl group through a urea linkage. Specific methods employed include:

  • Formation of Urea Linkage: This is achieved through the reaction of an amine with an isocyanate or by direct coupling of amines with carbonyl compounds.
  • Benzofuran Synthesis: The benzofuran core can be synthesized via cyclization reactions involving ortho-substituted phenols and α,β-unsaturated carbonyl compounds.
  • Purification Techniques: After synthesis, compounds are usually purified using techniques such as column chromatography or recrystallization to ensure high purity levels (typically above 98%).

These methods have been detailed in various academic publications, highlighting the importance of optimizing reaction conditions to improve yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of S07662 can be described using its SMILES notation: C1=CC2=C(C=C1)C(=O)C(=O)N(C2=O)C(C)=C. The compound features:

  • A benzofuran ring system that contributes to its biological activity.
  • A thiophenyl substituent that enhances interaction with the constitutive androstane receptor.
  • A urea functional group that is critical for its inverse agonist activity.

The molecular weight of S07662 is approximately 300.37 g/mol, which is relevant for considerations in pharmacokinetics and bioavailability .

Chemical Reactions Analysis

Reactions and Technical Details

S07662 undergoes various chemical reactions that can be exploited for further modifications or functionalization. Key reactions include:

  • Nucleophilic Substitution: The urea nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents that may enhance biological activity.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution, which could be utilized to modify the compound's properties or improve selectivity towards specific receptors.

These reactions are fundamental in medicinal chemistry for optimizing lead compounds during drug development .

Mechanism of Action

Process and Data

The mechanism by which S07662 exerts its pharmacological effects involves its binding to the constitutive androstane receptor. As an inverse agonist, S07662 stabilizes the receptor in an inactive conformation, thereby preventing it from activating target genes associated with drug metabolism. This action leads to:

  • Suppression of Cytochrome P450 Gene Expression: Specifically, S07662 inhibits CITCO-induced expression of CYP2B6 in human primary hepatocytes.
  • Recruitment of Corepressors: The compound facilitates the recruitment of nuclear receptor corepressors (such as Nuclear Receptor Co-Repressor), further diminishing receptor activity .

This mechanism highlights the potential utility of S07662 in studies related to drug interactions and metabolism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

S07662 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), which is common for many small molecules used in biological assays.
  • Stability: The stability under physiological conditions is crucial for its application; studies indicate it remains stable over a range of pH levels typically found in biological systems.

These properties are essential for determining appropriate experimental conditions when utilizing S07662 in research .

Applications

Scientific Uses

S07662 has several applications within scientific research:

  • Pharmacological Research: As an inverse agonist of the constitutive androstane receptor, it serves as a valuable tool for studying receptor biology and drug metabolism pathways.
  • Drug Development: Its ability to modulate cytochrome P450 enzyme activity makes it a candidate for investigating drug-drug interactions and optimizing therapeutic regimens.
  • Toxicology Studies: Researchers utilize S07662 to understand how alterations in constitutive androstane receptor activity can affect xenobiotic metabolism, informing safety assessments for new drugs .
Molecular Mechanisms of S07662-Mediated Constitutive Androstane Receptor (CAR) Modulation

Inverse Agonist Activity and Co-Repressor Recruitment Dynamics

S07662 (chemical name: N-[(2-Methyl-3-benzofuranyl)methyl]-N'-(2-thienylmethyl)urea) functions as a potent inverse agonist of the constitutive androstane receptor (CAR, NR1I3), exhibiting distinct mechanistic properties from neutral antagonists. Unlike agonists that stabilize CAR's active conformation, S07662 binds CAR's ligand-binding domain (LBD) to suppress its constitutive transcriptional activity. This suppression occurs via selective recruitment of the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3) [2] [8]. NCoR recruitment remodels chromatin into a transcriptionally repressive state, effectively silencing CAR target genes [5].

Quantitative studies demonstrate S07662 inhibits CAR with an IC₅₀ of 0.7 μM in cell-based assays. This potency is comparable to the benchmark CAR inverse agonist clotrimazole (IC₅₀ = 80–100 nM) but with improved selectivity profiles [5] [8]. In primary human hepatocytes, S07662 reduces basal CAR activity by >60% at 10 μM, confirming its efficacy in physiologically relevant models [2].

Table 1: Comparative Activity of CAR Ligands

CompoundActivity TypeIC₅₀/EC₅₀ (μM)Coregulator RecruitmentSelectivity vs. PXR
S07662Inverse agonist0.7NCoR/HDAC3High
ClotrimazoleInverse agonist0.08–0.1SRC-1 (variable)Low
CITCOAgonist0.2SRC-1, GRIP1Moderate
CINPA1Inverse agonist0.07NCoRHigh

Structural Basis of CAR-Ligand Binding Domain Interactions with S07662

The molecular interactions between S07662 and CAR's LBD involve specific hydrophobic contacts and hydrogen bonding networks that stabilize the receptor's inactive conformation. Although no crystal structure of the CAR-S07662 complex is available, mutagenesis and docking studies suggest S07662 occupies the same binding pocket as agonists like CITCO but with reversed functional outcomes [5] [6]. Key residues implicated include:

  • H213: Forms hydrogen bonds with the urea moiety of S07662.
  • F161 and W209: Engage in π-π stacking with the benzofuran and thiophene rings.
  • N165: Stabilizes the complex via van der Waals interactions [6].

This binding mode induces a conformational shift that repositions the AF-2 helix (activation function-2), disrupting coactivator binding sites and creating a docking surface for NCoR [5] [9]. Notably, S07662 shows >10-fold selectivity for CAR over the pregnane X receptor (PXR) due to subtle differences in their LBD topology, particularly within helix 12 [6] [9].

Suppression of CITCO-Induced CYP2B6 Expression in Hepatocyte Models

S07662 effectively antagonizes CAR-mediated induction of drug-metabolizing enzymes, most notably CYP2B6. In primary human hepatocytes, pretreatment with 5 μM S07662 reduces CITCO (a CAR agonist)-induced CYP2B6 mRNA expression by 85–90% [2] [3]. This suppression is mechanistically linked to:

  • Inhibition of CAR nuclear translocation: S07662 sequesters CAR in the cytoplasm by promoting its association with cytoplasmic retention proteins.
  • Epigenetic silencing: NCoR recruitment deacetylates histone H3 at the CYP2B6 promoter, diminishing chromatin accessibility [3] [8].

Physiologically relevant shear stress models (e.g., rotating wall vessel cultures) that maintain hepatocyte differentiation confirm that S07662 retains efficacy in environments mimicking hepatic blood flow [3].

Table 2: Concentration-Dependent Effects of S07662 on CYP2B6 Suppression

S07662 (μM)CITCO (μM)% Reduction in CYP2B6 mRNACAR Localization
0.1115%Nuclear
1.0165%Mixed
5.0190%Cytoplasmic

Competitive Inhibition of CAR Agonist Binding Pockets

S07662 acts as a competitive antagonist against CAR agonists by sterically occluding their binding sites. Radioligand displacement assays show S07662 competes with CITCO for CAR-LBD occupancy with a Kᵢ of 5.6 μM [5] [6]. This competitive inhibition is selective for CAR over related nuclear receptors:

  • No significant binding to PXR, FXR, or LXRα at ≤10 μM [9].
  • Weak inhibition of RORγ (IC₅₀ > 25 μM) [9].

Pharmacophore analysis reveals S07662’s urea group is critical for its competitive activity. Modifications to this moiety reduce binding affinity by >8-fold, underscoring its role in anchoring the molecule to CAR's LBD [5] [6].

Properties

Product Name

S07662

IUPAC Name

1-[(2-methyl-1-benzofuran-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C16H16N2O2S/c1-11-14(13-6-2-3-7-15(13)20-11)10-18-16(19)17-9-12-5-4-8-21-12/h2-8H,9-10H2,1H3,(H2,17,18,19)

InChI Key

UITFWLJMEZPXOF-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2O1)CNC(=O)NCC3=CC=CS3

Solubility

Soluble in DMSO

Synonyms

1-((2-methylbenzofuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
S07662

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CNC(=O)NCC3=CC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.